Product packaging for Heptane, 4-(diethoxymethyl)-(Cat. No.:CAS No. 124345-17-1)

Heptane, 4-(diethoxymethyl)-

Cat. No.: B053213
CAS No.: 124345-17-1
M. Wt: 202.33 g/mol
InChI Key: TWXSZPRZLKECAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Heptane (B126788), 4-(diethoxymethyl)- is an organic compound classified as an acetal (B89532). Structurally, it is a derivative of 2-propylpentanal where the aldehyde functional group has been converted into a diethyl acetal. jove.com This conversion renders the compound significantly more stable under neutral or basic conditions compared to its parent aldehyde, a characteristic that is central to its utility in chemical synthesis. masterorganicchemistry.comwikipedia.org The molecule consists of a seven-carbon heptane backbone, with a diethoxymethyl group [-CH(OCH₂CH₃)₂] attached to the fourth carbon atom.

Table 1: Physicochemical Properties of Heptane, 4-(diethoxymethyl)-

Property Value
Molecular Formula C₁₂H₂₆O₂
Molecular Weight 202.33 g/mol tandfonline.com
CAS Number 124345-17-1 tandfonline.comuobasrah.edu.iqoup.com
Appearance Colorless liquid jove.com
Synonym 2-Propylpentanal diethyl acetal jove.com
Topological Polar Surface Area 18.5 Ų uobasrah.edu.iq
Rotatable Bond Count 9 uobasrah.edu.iq
Hydrogen Bond Acceptor Count 2 uobasrah.edu.iq

| Hydrogen Bond Donor Count | 0 uobasrah.edu.iq |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H26O2 B053213 Heptane, 4-(diethoxymethyl)- CAS No. 124345-17-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(diethoxymethyl)heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O2/c1-5-9-11(10-6-2)12(13-7-3)14-8-4/h11-12H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWXSZPRZLKECAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70154281
Record name 2-Propylpentanal diethyl acetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70154281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124345-17-1
Record name 2-Propylpentanal diethyl acetal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124345171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propylpentanal diethyl acetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70154281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Elucidation and Conformational Analysis of Heptane, 4 Diethoxymethyl

Systematic Nomenclature and Stereochemical Considerations for Heptane (B126788), 4-(diethoxymethyl)-

"Heptane, 4-(diethoxymethyl)-" is the systematic name for the organic compound with the molecular formula C₁₂H₂₆O₂. rsc.orgchemspider.com An alternative and also accepted IUPAC name is 2-propylpentanal diethyl acetal (B89532). rsc.org This name highlights its origin as the diethyl acetal of 2-propylpentanal. The structure consists of a central heptane chain, with a diethoxymethyl group attached to the fourth carbon atom.

The carbon atom at the 4-position of the heptane chain is a chiral center, as it is bonded to four different groups: a hydrogen atom, a propyl group, another propyl group (the remainder of the heptane chain), and the diethoxymethyl group. Consequently, "Heptane, 4-(diethoxymethyl)-" can exist as a pair of enantiomers, (R)-4-(diethoxymethyl)heptane and (S)-4-(diethoxymethyl)heptane. A standard synthesis of this compound would typically result in a racemic mixture of these two stereoisomers. The separation and characterization of individual enantiomers would necessitate specialized chiral chromatography techniques.

Advanced Spectroscopic Methodologies for Definitive Structural Assignment

High-Resolution Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, NOESY, COSY, HSQC, HMBC)

High-resolution NMR spectroscopy would be the cornerstone for elucidating the precise connectivity and spatial arrangement of atoms in "Heptane, 4-(diethoxymethyl)-".

¹H NMR: The proton NMR spectrum would provide information on the chemical environment of all hydrogen atoms. One would expect to see distinct signals for the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the heptane and ethyl fragments, as well as a characteristic signal for the methine proton (CH) of the diethoxymethyl group.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. This would include signals for the carbons in the heptane chain and the ethyl groups of the acetal.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling correlations, allowing for the tracing of the heptane and ethyl carbon backbones. prepchem.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate directly bonded proton and carbon atoms (¹H-¹³C), definitively assigning the proton signals to their corresponding carbon atoms. prepchem.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons that are two or three bonds apart, providing crucial information for connecting the diethoxymethyl group to the heptane chain. prepchem.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would reveal through-space correlations between protons that are in close proximity, offering insights into the preferred conformation of the molecule.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts is presented below, based on general principles of NMR spectroscopy.

Atom Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
Heptane-C1, C7 (CH₃)~0.9~14
Heptane-C2, C6 (CH₂)~1.3~23
Heptane-C3, C5 (CH₂)~1.4~32
Heptane-C4 (CH)~1.8~40
Diethoxymethyl-CH~4.5~102
Diethoxymethyl-OCH₂~3.5~60
Diethoxymethyl-CH₃~1.2~15

Note: This table is illustrative and not based on experimental data.

Mass Spectrometry for Fragmentation Pattern Analysis and Empirical Formula Validation

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of "Heptane, 4-(diethoxymethyl)-". High-resolution mass spectrometry (HRMS) would confirm the elemental composition, C₁₂H₂₆O₂, by providing a highly accurate mass measurement. acs.org Electron ionization (EI) mass spectrometry would induce fragmentation, and the resulting pattern would be characteristic of the molecule's structure. Common fragmentation pathways for acetals involve the loss of an alkoxy group (-OCH₂CH₃) or the entire diethoxymethyl group. The heptane chain would be expected to fragment into a series of alkyl cations.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Signatures and Conformational Insights

Infrared (IR) and Raman spectroscopy would provide information about the vibrational modes of the molecule, which are characteristic of its functional groups.

IR Spectroscopy: The IR spectrum would be expected to show strong C-O stretching vibrations characteristic of the acetal group in the region of 1050-1150 cm⁻¹. C-H stretching vibrations for the alkyl groups would appear around 2850-3000 cm⁻¹.

X-ray Crystallography of Heptane, 4-(diethoxymethyl)- Derivatives or Co-crystals for Solid-State Structural Determination

To obtain an unambiguous three-dimensional structure in the solid state, X-ray crystallography would be the definitive technique. As "Heptane, 4-(diethoxymethyl)-" is a liquid at room temperature, this would likely require the synthesis of a suitable crystalline derivative or the formation of a co-crystal. The resulting crystal structure would provide precise bond lengths, bond angles, and torsional angles, offering a detailed snapshot of the molecule's conformation in the solid state.

Synthetic Methodologies for Heptane, 4 Diethoxymethyl

Retrosynthetic Analysis of the 4-(diethoxymethyl)heptane Scaffold

A retrosynthetic analysis of heptane (B126788), 4-(diethoxymethyl)- logically disconnects the molecule at the acetal (B89532) functional group. This primary disconnection reveals the precursor aldehyde, 4-propylheptanal, and two molecules of ethanol (B145695). The C-O bonds of the acetal are the most synthetically accessible points for disconnection.

Further disconnection of the 4-propylheptanal backbone can be envisioned through several approaches. A Grignard-type disconnection at the C4-C5 bond would yield propyl magnesium bromide and butanal. Alternatively, an aldol-type disconnection could suggest a synthesis from propanal and pentanal. However, the most direct and common synthetic precursor is the corresponding aldehyde, 4-propylheptanal.

Established Synthetic Routes to Heptane, 4-(diethoxymethyl)-

The synthesis of this acetal is primarily achieved through well-established organic transformations.

Acetal Formation Strategies from Aldehyde Precursors and Alcohols

The most prevalent method for synthesizing heptane, 4-(diethoxymethyl)- involves the direct acetalization of 4-propylheptanal with ethanol. ontosight.ai This reaction is typically catalyzed by an acid and requires the removal of water to drive the equilibrium towards the product. libretexts.orgchemistrysteps.comwikipedia.org

The mechanism commences with the protonation of the carbonyl oxygen of the aldehyde, which enhances its electrophilicity. chemistrysteps.com Subsequently, a molecule of ethanol acts as a nucleophile, attacking the carbonyl carbon to form a hemiacetal intermediate. libretexts.orgyoutube.com Following protonation of the hydroxyl group of the hemiacetal, a molecule of water is eliminated, generating a resonance-stabilized carbocation. libretexts.orgwikipedia.org A second molecule of ethanol then attacks this carbocation, and subsequent deprotonation yields the final acetal product, heptane, 4-(diethoxymethyl)-. libretexts.orgyoutube.com To ensure a high yield, the water formed during the reaction is often removed using techniques like azeotropic distillation with a Dean-Stark apparatus or by employing drying agents. libretexts.org

Alkane Chain Construction Methodologies Incorporating the Acetal Moiety

While less common for the direct synthesis of the title compound, it is conceivable to construct the heptane backbone with the acetal moiety already in place. One such theoretical approach could involve a Grignard reaction. For instance, a Grignard reagent prepared from a brominated acetal, such as 1-bromo-2-(diethoxymethyl)ethane, could react with a suitable electrophile like pentyl bromide in a coupling reaction. However, the preparation and stability of such a Grignard reagent would be critical considerations.

Another strategy could involve the Wittig reaction. A phosphonium (B103445) ylide bearing the diethoxymethyl group could be reacted with an appropriate aldehyde or ketone to form an alkene, which would then be hydrogenated to yield the final saturated alkane chain. The complexity and multi-step nature of these approaches generally make the direct acetalization of the pre-formed aldehyde a more practical and efficient route.

Comparative Analysis of Yields, Selectivities, and Atom Economy Across Different Routes

The direct acetalization of 4-propylheptanal with ethanol generally offers high yields and excellent selectivity, with the primary byproduct being water. libretexts.org The atom economy of this route is favorable, as most atoms from the reactants are incorporated into the final product.

Synthetic Route Typical Yield Selectivity Atom Economy Key Advantages Key Disadvantages
Direct AcetalizationHighHighFavorableOne-step, efficientRequires water removal
Grignard CouplingModerate to LowVariableLowBuilds carbon chainMulti-step, potential side reactions
Wittig ReactionModerate to LowHigh (for alkene)LowForms specific C=C bondMulti-step, stoichiometric byproduct

Advanced and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign methods.

Catalytic Strategies for Improved Efficiency and Selectivity in Heptane, 4-(diethoxymethyl)- Synthesis

While traditional acid catalysis is effective, research into solid acid catalysts and other heterogeneous catalysts is ongoing to simplify product purification and catalyst recycling. For instance, the use of solid acid catalysts like Amberlyst-15 has been reported for acetal formation, offering advantages in terms of ease of separation and reusability. google.com The application of continuous flow reactors can also enhance control over reaction parameters, leading to improved efficiency and safety, particularly in industrial-scale production.

Furthermore, research into catalytic systems for related transformations, such as palladium on activated carbon or ruthenium chloride for etherification and oxidation processes, could potentially be adapted for more efficient acetal synthesis, although specific applications for heptane, 4-(diethoxymethyl)- are not widely documented. The development of catalytic methods that can operate under milder conditions and with higher turnover numbers remains a key goal in the sustainable synthesis of acetals.

Green Chemistry Principles Applied to the Synthesis of Heptane, 4-(diethoxymethyl)-

The integration of green chemistry principles into the synthesis of acetals aims to reduce the environmental impact of chemical processes. This involves the use of safer solvents, renewable materials, and catalytic systems that are both efficient and recyclable.

Solvent and Catalyst Systems: A primary focus of green acetal synthesis is the replacement of traditional homogeneous acid catalysts, such as sulfuric acid or hydrochloric acid, which are corrosive and difficult to separate from the reaction mixture. numberanalytics.com A greener alternative is the use of solid acid catalysts, like ion-exchange resins (e.g., Amberlyst 36), which can be easily recovered and reused over multiple reaction cycles with no significant loss of activity. researchgate.net This approach not only simplifies product purification but also minimizes acidic waste streams. The use of ethanol as both a reactant and a solvent is also advantageous, as it can be derived from renewable biomass resources.

Bio-catalysis Potential: While specific examples for Heptane, 4-(diethoxymethyl)- are not prevalent, the field of biocatalysis offers significant potential for the green synthesis of acetals. Enzymes, operating under mild conditions of temperature and pH in aqueous media, could provide a highly selective and environmentally benign route to acetal formation, avoiding the need for harsh acidic catalysts and organic solvents.

Table 1: Comparison of Catalytic Systems for Acetal Synthesis
Catalyst TypeExamplesAdvantagesDisadvantages
Traditional HomogeneousSulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl) numberanalytics.comHigh reactivity, low cost.Corrosive, difficult to separate, generates acidic waste.
Green Solid AcidAmberlyst Resins researchgate.netReusable, non-corrosive, easy separation, stable. researchgate.netPotentially lower reaction rates than homogeneous catalysts.
Potential BiocatalystLipases, ProteasesMild reaction conditions, high selectivity, biodegradable.Enzyme cost and stability can be limiting factors.

Flow Chemistry Applications in Continuous Synthesis of Heptane, 4-(diethoxymethyl)-

Flow chemistry, or continuous flow processing, is an emerging technology in chemical synthesis that offers substantial advantages over traditional batch production, particularly for acetalization reactions. numberanalytics.com This methodology involves pumping reactants through a heated reactor coil or a packed bed containing a catalyst, allowing for precise control over reaction parameters such as temperature, pressure, and residence time.

For the synthesis of Heptane, 4-(diethoxymethyl)-, a continuous flow setup would typically involve mixing 2-propylpentanal and ethanol and pumping the solution through a heated reactor containing a solid acid catalyst. The enhanced heat and mass transfer in microreactors can lead to dramatic reductions in reaction times, often from hours to mere minutes, while achieving high conversion rates and selectivity. researchgate.net Furthermore, flow chemistry improves the safety profile of a reaction by minimizing the volume of hazardous material present at any given time and allowing for the safe operation at elevated temperatures and pressures, which can further accelerate the reaction. nih.govrsc.org The ease of scaling up a flow process by simply extending the operation time or running multiple reactors in parallel makes it an attractive method for industrial production. rsc.org

Table 2: Reported Improvements in Acetal Synthesis Using Flow Chemistry
Compound TypeImprovement NotedReference
Butane-2,3-diacetal tartratesEnabled large-scale (200 mmol) synthesis with 40g of pure product in 10 hours without manual purification. rsc.org rsc.org
BDA protected mesotartrateReaction time reduced from 5 days (batch) to 2 hours (flow) with improved safety. rsc.org rsc.org
Glycerol (B35011) AcetalsHigh glycerol conversion (>95%) and high selectivity achieved in less than 5 minutes residence time. researchgate.net researchgate.net
C-glycosyl acetatesYields >60% were achieved, superior to batch procedures, by operating at higher temperatures and pressures. nih.gov nih.gov

Stereoselective Synthesis of Chiral Analogs of Heptane, 4-(diethoxymethyl)-

Heptane, 4-(diethoxymethyl)- is an achiral molecule as it lacks a stereocenter. However, the synthesis of chiral analogs is of significant interest in fields like pharmaceutical and materials science, where stereochemistry dictates biological activity and material properties. researchgate.net The creation of chiral acetals can be achieved through several stereoselective strategies.

Substrate-Controlled Synthesis: This approach involves using a starting material that is already chiral. For instance, if a chiral aldehyde or a chiral alcohol (in place of ethanol) is used in the acetalization reaction, the resulting acetal product will be chiral. The inherent stereochemistry of the substrate directs the formation of a specific stereoisomer.

Catalyst-Controlled Synthesis: A more versatile approach involves the use of a chiral catalyst or auxiliary to induce stereoselectivity in the reaction between achiral precursors. Palladium-catalyzed asymmetric hydroamination or hydroalkoxylation reactions have been successfully employed for the stereoselective synthesis of chiral N,O- and O,O-acetals. researchgate.netresearchgate.net In these systems, a chiral ligand coordinates to the metal catalyst, creating a chiral environment that favors the formation of one enantiomer over the other.

Auxiliary-Controlled Synthesis: Another powerful method involves temporarily attaching a chiral auxiliary to the substrate. This auxiliary directs the stereochemical outcome of a subsequent reaction. For example, the use of a chiral 4-phenyloxazolidinone auxiliary has been shown to effectively control the stereoselective formation of chiral N,O-acetal TMS ethers, which are precursors to β-amino acids. nih.gov After the key stereocenter-forming step, the auxiliary can be cleaved and recovered.

Table 3: Strategies for Stereoselective Synthesis of Chiral Acetals
StrategyDescriptionExample ApplicationReference
Substrate ControlUtilizes a chiral starting material (aldehyde or alcohol) to direct the stereochemical outcome.Synthesis of chiral thienamycin (B194209) intermediate. nii.ac.jp nii.ac.jp
Catalyst ControlEmploys a chiral catalyst (e.g., a metal-ligand complex) to induce enantioselectivity.Pd-catalyzed asymmetric hydroalkoxylation of alkoxyallenes. researchgate.net researchgate.net
Auxiliary ControlA recoverable chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction.Oxazolidinone auxiliary for synthesis of chiral N,O-acetal TMS ethers. nih.gov nih.gov

Reactivity and Reaction Mechanisms of Heptane, 4 Diethoxymethyl

Reactivity Profiles of the Diethoxymethyl Functional Group

The diethoxymethyl group, a diethyl acetal (B89532) of formaldehyde, is the primary site of reactivity in the molecule. Like other acetals, its chemistry is dominated by reactions involving the central carbon atom, which is bonded to two ether oxygens.

Hydrolytic Stability and Kinetics of Acetal Cleavage Under Various Conditions

The stability of the acetal linkage is highly dependent on the pH of the environment. Generally, acetals are stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions. organic-chemistry.orgchemistrysteps.comorgoreview.com The hydrolysis reaction is reversible and regenerates the parent aldehyde (2-propylpentanal) and two equivalents of ethanol (B145695).

The accepted mechanism for acid-catalyzed acetal hydrolysis is the A-1 mechanism, which involves a rapid, reversible protonation of one of the ether oxygens. osti.gov This is followed by the rate-determining step: the unimolecular cleavage of the carbon-oxygen bond to form an alcohol and a resonance-stabilized oxocarbenium ion. youtube.com This intermediate is then rapidly attacked by water, and subsequent deprotonation yields a hemiacetal, which quickly hydrolyzes to the final aldehyde and alcohol products. openochem.orgchemistrysteps.com

Table 1: Hydrolysis Rate Constants for Benzaldehyde (B42025) Dialkyl Acetals

Alkyl Group (R) in PhCH(OR)₂Second-Order Rate Constant (kH) (M⁻¹s⁻¹) at 25°CRelative Rate
Methyl0.0231
n-Butyl0.0150.65
iso-Propyl2.0991
tert-Butyl22.6983

Data extrapolated from studies on benzaldehyde acetals and illustrates the impact of steric bulk on hydrolysis rates. nih.govacs.org

Transacetalization Reactions with Various Alcohols and Diols

Under acidic catalysis, the diethoxymethyl group can undergo transacetalization. This is an equilibrium reaction where the ethoxy groups are exchanged with other alcohol moieties. organic-chemistry.orgscielo.br When reacted with an excess of a different alcohol, a new acetal is formed. This process is particularly efficient when diols, such as ethylene (B1197577) glycol or 1,3-propanediol, are used, as it leads to the formation of thermodynamically stable five- or six-membered cyclic acetals. chemistrysteps.comacademie-sciences.fr

The mechanism is similar to hydrolysis, involving the formation of the key oxocarbenium ion intermediate, which is then intercepted by the new alcohol or diol instead of water. sorbonne-universite.fr To drive the reaction to completion, the displaced alcohol (ethanol in this case) is typically removed from the reaction mixture, often by distillation. thieme-connect.com Kinetic studies of acetal metathesis (interchange) have suggested a third-order reaction with a rate law of rate = k[H⁺][acetal]², indicating a complex mechanism where an acetal molecule may act as the nucleophile attacking the protonated acetal. sorbonne-universite.frthieme-connect.com

Table 2: Common Reagents for Transacetalization

ReactantTypical Acid CatalystProduct TypeNotes
Methanol (B129727)p-Toluenesulfonic acid (p-TSA), HClDimethyl AcetalRequires excess methanol to shift equilibrium.
Ethylene Glycolp-TSA, Amberlyst-151,3-Dioxolane (Cyclic Acetal)Thermodynamically favored due to ring formation.
1,3-Propanediolp-TSA, Iron(III) chloride1,3-Dioxane (Cyclic Acetal)Thermodynamically favored due to ring formation.
Glycerol (B35011)Zeolites (e.g., HBeta, HZSM-5)Substituted 1,3-Dioxolane and 1,3-DioxaneForms a mixture of five- and six-membered rings. scielo.br

Reactions with Nucleophiles (e.g., hydride reduction, organometallic additions) and Electrophiles

A key feature of the acetal functional group is its stability towards nucleophiles and strong bases. organic-chemistry.orgthieme-connect.de This makes it an excellent protecting group for aldehydes during syntheses that involve these types of reagents. ontosight.aichemistrysteps.com

Hydride Reduction: Heptane (B126788), 4-(diethoxymethyl)- is stable to common hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). thieme-connect.depearson.commasterorganicchemistry.com These reagents will not reduce the acetal group. Some more powerful or Lewis acidic hydride reagents, such as borane (B79455) (BH₃) or a combination of LiAlH₄-AlCl₃, have been shown to reductively cleave acetals to ethers, but these are specific conditions. cdnsciencepub.com

Organometallic Additions: The compound is also unreactive towards strongly nucleophilic and basic organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi). thieme-connect.depdx.edulibretexts.org These reagents will not add to the acetal carbon.

Reactions with Electrophiles: The diethoxymethyl group is generally unreactive toward most electrophiles. The ether-like oxygen atoms are weak Lewis bases, and the C-H and C-C bonds of the acetal and its alkyl substituents are saturated and not prone to attack by electrophiles under normal conditions. Reactions with very strong electrophiles might lead to cleavage, but this is not a common synthetic transformation.

Transformations Involving the Heptane Backbone

The heptane portion of Heptane, 4-(diethoxymethyl)- consists of unactivated sp³ C-H bonds, which are generally inert. Functionalization of this part of the molecule is challenging and requires specific, often harsh, reaction conditions.

Directed C-H Functionalization Strategies on the Alkane Chain

Transition-metal-catalyzed C-H functionalization is a powerful tool for activating otherwise inert C-H bonds. sigmaaldrich.comacs.orgsigmaaldrich.com These reactions typically rely on a directing group within the substrate that coordinates to the metal catalyst, bringing it into close proximity to a specific C-H bond to facilitate cleavage and functionalization.

Common directing groups are often nitrogen- or oxygen-containing heterocycles or functional groups like amides and carboxylic acids. researchgate.net The ether oxygens of the diethoxymethyl group are generally considered weak coordinating atoms and are not effective directing groups for the functionalization of the adjacent sp³ C-H bonds on the heptane chain. Therefore, selective functionalization of the heptane backbone via a directed C-H activation strategy originating from the acetal group is not a well-established or synthetically viable approach.

Reactions at Alpha and Beta Positions to the Acetal Group

The positions on the heptane chain are designated relative to the point of attachment of the diethoxymethyl group. The carbon atom at position 4 of the heptane chain is directly attached to the acetal. The "alpha" positions would be carbons 3 and 5, and the "beta" positions would be carbons 2 and 6. masterorganicchemistry.commsu.edu

These are all sp³-hybridized carbons with no inherent activation, making selective reactions at these sites difficult. Unlike ketones or esters, the acetal group cannot be used to form a stable enolate to promote reactions at the alpha position. masterorganicchemistry.com

The most plausible route for non-directed functionalization of the heptane chain would involve radical reactions. Under conditions that generate high-energy radicals (e.g., using strong radical initiators or photolysis), hydrogen atom abstraction (HAT) from the alkane chain could occur. researchgate.net However, this process is typically unselective, leading to a mixture of products functionalized at various positions on the heptane chain. Furthermore, the C-H bond on the acetal carbon itself (the methine C-H) is often more susceptible to radical abstraction due to stabilization of the resulting radical by the adjacent oxygen atoms, which would lead to reactions at the functional group rather than on the heptane backbone. researchgate.netnih.gov

Computational Studies of Reaction Pathways and Transition States

Currently, there is no specific computational research available that outlines the reaction pathways and transition states for transformations involving Heptane, 4-(diethoxymethyl)-. Such studies would be essential to predict how this molecule might behave under various reaction conditions, for instance, in acidic or basic environments, or in the presence of radical initiators.

Detailed mechanistic investigations employing quantum chemical methods like Density Functional Theory (DFT) or ab initio calculations have not been reported for Heptane, 4-(diethoxymethyl)-. These methods are crucial for elucidating the step-by-step processes of chemical reactions, identifying intermediates, and understanding the electronic changes that occur. The scientific community has applied these techniques to other molecules with diethoxymethyl moieties, but the specific case of Heptane, 4-(diethoxymethyl)- remains unexplored. utwente.nl

Without computational studies, there are no predicted energy barriers or reaction rates for any potential transformations of Heptane, 4-(diethoxymethyl)-. This data is fundamental for assessing the feasibility and kinetics of chemical reactions. The prediction of these parameters relies on the calculation of the potential energy surface for a given reaction, which has not been undertaken for this compound.

Derivatization and Analog Synthesis from Heptane, 4 Diethoxymethyl

Synthesis of Aldehyde Derivatives via Controlled Acetal (B89532) Hydrolysis

The most fundamental reaction of Heptane (B126788), 4-(diethoxymethyl)- involves the deprotection of the acetal to reveal the parent aldehyde, 2-propylpentanal. Acetals are generally stable under neutral or basic conditions but are susceptible to hydrolysis under acidic conditions. inchem.orgwikipedia.org This transformation is typically achieved by treating the acetal with an aqueous acid catalyst. inchem.orgorganic-chemistry.org

The reaction proceeds via protonation of one of the ethoxy oxygens, followed by the elimination of ethanol (B145695) to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and deprotonation yields the aldehyde and a second molecule of ethanol. wikipedia.org The efficiency of this hydrolysis allows for the controlled release of the aldehyde, which can then be used in subsequent reactions. This is particularly useful in multi-step syntheses where the aldehyde functionality needs to be masked to prevent unwanted side reactions. ontosight.ai

Studies on various aliphatic acetals have demonstrated that this hydrolysis occurs readily in simulated gastric fluid, indicating that it is a feasible transformation under mild acidic conditions. inchem.org The resulting aldehyde, 2-propylpentanal, can be isolated or used in situ for further synthetic applications, such as oxidation to 2-propylpentanoic acid or reduction to 2-propylpentan-1-ol. femaflavor.org

Table 1: Conditions for Acetal Hydrolysis

Catalyst Solvent System Temperature Notes Reference
Mineral Acids (e.g., HCl, H₂SO₄) Water/Organic Co-solvent Room Temp. to Mild Heating Standard, high-yield method. inchem.orgwikipedia.org
Perchloric acid on silica (B1680970) gel Wet Nitromethane Room Temperature Efficient and reusable catalyst system. organic-chemistry.org
Indium(III) trifluoromethanesulfonate Acetone/Water Room Temperature Mild conditions, suitable for sensitive substrates. organic-chemistry.org

Modifications of the Alkoxy Groups within the Diethoxymethyl Moiety

The diethoxy groups of Heptane, 4-(diethoxymethyl)- can be exchanged for other alkoxy groups through a process known as transacetalization. This reaction is also typically acid-catalyzed and involves reacting the parent acetal with an excess of a different alcohol. msu.edugoogle.com The equilibrium-driven nature of this reaction requires the removal of the released ethanol to drive the reaction to completion. wikipedia.org

This method allows for the synthesis of a variety of dialkoxyheptane analogs, such as dimethoxy, dipropoxy, or di-isopropoxy derivatives. The synthesis of mixed acetals, where the two alkoxy groups are different, is more challenging due to the tendency to form a statistical mixture of symmetric and mixed acetals. nih.gov However, specialized methods, such as those using ruthenium complexes or sequential additions, have been developed to favor the formation of mixed acetals. nih.govorganic-chemistry.org

The properties of the resulting acetal, such as its stability, solubility, and boiling point, can be fine-tuned by changing the nature of the alkoxy substituents. This can be particularly relevant in applications like fragrance formulation, where volatility is a key parameter. semanticscholar.org

Table 2: General Conditions for Transacetalization

Catalyst Reagent Conditions Product Type Reference
Acid Catalyst (e.g., p-TsOH, ZrCl₄) Excess of new alcohol (R'-OH) Heating with removal of ethanol Symmetrical Acetal: 4-(di(R'O)methyl)heptane msu.eduorganic-chemistry.org
Ruthenium Complexes Allyl Ethers/Alcohols Homogeneous catalysis Mixed Acetal nih.gov
R₃SiOTf / 2,4,6-collidine Different Alcohols Chemoselective transformation Mixed Acetal organic-chemistry.org

Introduction of Additional Functionality onto the Heptane Chain

Introducing functional groups onto the saturated heptane backbone of Heptane, 4-(diethoxymethyl)- is a significant synthetic challenge due to the inertness of C(sp³)–H bonds. However, recent advances in catalysis have provided powerful tools for the selective functionalization of alkanes. illinois.edursc.orgu-tokyo.ac.jp These methods often employ transition metal catalysts (e.g., based on rhodium, iridium, or silver) to activate C–H bonds, enabling the introduction of various functionalities. rsc.orgacs.org

Strategies for functionalizing alkanes include:

Carbene Insertion: Metal-catalyzed reactions using diazo compounds can insert a carbene into a C–H bond. The regioselectivity of this insertion (i.e., at a primary, secondary, or tertiary carbon) can be controlled by the choice of metal catalyst and the electronic properties of the carbene. rsc.org For instance, silver-based catalysts have shown a preference for insertion into primary C-H bonds. acs.org

Oxidative Functionalization: Catalytic systems, sometimes mimicking biological enzymes like cytochrome P450, can hydroxylate alkanes. illinois.edu A multi-stage system coupling bioelectrocatalysis and organocatalysis has been reported for the regioselective terminal C–H bond oxyfunctionalization of n-heptane to produce 1-heptanol, which is then oxidized to heptanal. nih.gov Such a strategy could theoretically be applied to introduce a hydroxyl group at one of the terminal methyl groups of the heptane chain.

Halogenation: Radical halogenation can introduce a halogen onto the alkane chain, although this method often suffers from a lack of selectivity, leading to a mixture of halogenated isomers.

By applying these modern synthetic methods, it is conceivable to prepare derivatives of Heptane, 4-(diethoxymethyl)- with additional functional groups such as hydroxyls, amines, or halogens on the heptane chain. These functionalized derivatives would be valuable intermediates for the synthesis of more complex target molecules.

Preparation of Structurally Related Analogs for Structure-Reactivity Relationship Studies

The synthesis of structurally related analogs of Heptane, 4-(diethoxymethyl)- is essential for conducting structure-reactivity and structure-property relationship studies. Such studies are critical in fields like medicinal chemistry and materials science for optimizing the performance of a lead compound. csic.esresearchgate.net For example, in fragrance chemistry, subtle changes in the molecular structure can lead to significant differences in odor profile and intensity. semanticscholar.org

Analogs can be prepared using the methods described in the preceding sections:

Varying the Aldehyde Core: Instead of 2-propylpentanal, other aliphatic aldehydes can be used as starting materials to create acetals with different substitution patterns around the central carbon. This would allow for the study of how steric bulk at the C4 position affects properties.

Modifying the Alkoxy Groups: As detailed in section 5.2, transacetalization provides access to a range of acetals with different alkoxy groups, enabling the study of how these groups influence properties like hydrolysis rate and solubility.

Functionalizing the Heptane Chain: Introducing polar or reactive groups onto the heptane backbone, as discussed in section 5.3, would create a library of analogs with diverse physicochemical properties.

By systematically synthesizing and evaluating these analogs, a deeper understanding of the relationship between molecular structure and biological activity or physical properties can be established. researchgate.net

Chiral Resolution and Synthesis of Enantiopure Derivatives of Heptane, 4-(diethoxymethyl)- (if applicable)

Heptane, 4-(diethoxymethyl)- is an achiral molecule as it does not possess any stereocenters. Therefore, this section focuses on the synthesis of chiral derivatives starting from this achiral precursor. The introduction of chirality is a key step in the synthesis of many pharmaceuticals and biologically active compounds, where often only one enantiomer is active.

Chirality can be introduced into the molecule through several strategies:

Asymmetric Functionalization of the Heptane Chain: A chiral center can be created on the heptane backbone using enantioselective catalytic reactions. For instance, asymmetric C-H activation or functionalization could introduce a substituent at a specific position on the chain with a defined stereochemistry. nih.gov While challenging, methods for the asymmetric amination and borylation of C-H bonds are being developed. google.com

Use of a Chiral Aldehyde Precursor: An alternative approach is to synthesize a chiral aldehyde and then form the acetal. For example, an enantioselective synthesis of a chiral α-substituted pentanal could be performed. The subsequent acetalization of this chiral aldehyde with ethanol would yield an enantiopure derivative of Heptane, 4-(diethoxymethyl)-. Methods for the enantioselective synthesis of α-amino amides from aliphatic aldehydes have been reported, which could be adapted for this purpose. acs.org

Modification with Chiral Auxiliaries: A functional group introduced onto the heptane chain could be reacted with a chiral auxiliary. The resulting diastereomers could then be separated by conventional methods like chromatography or crystallization. Subsequent removal of the chiral auxiliary would yield the enantiopure derivative.

While no specific examples of the chiral resolution or enantioselective synthesis of derivatives of Heptane, 4-(diethoxymethyl)- are prominently featured in the literature, the principles of asymmetric synthesis provide a clear roadmap for how such enantiopure compounds could be prepared. nih.govpwr.edu.pl

Applications of Heptane, 4 Diethoxymethyl As a Synthetic Intermediate and Building Block

Role as a Protected Aldehyde Synthon in Multi-step Organic Synthesis

The primary role of Heptane (B126788), 4-(diethoxymethyl)- is to serve as a synthon for the 2-propylpentanaldehyde cation. The acetal (B89532) group is stable in neutral to strongly basic or nucleophilic environments, which is a critical feature for a good protecting group. masterorganicchemistry.com This stability allows for chemical manipulations, such as Grignard reactions, organolithium additions, or hydride reductions, to be performed on other functional groups within the same molecule without affecting the masked aldehyde. libretexts.org

Once the desired transformations are complete, the acetal can be readily hydrolyzed under aqueous acidic conditions to regenerate the parent aldehyde, 2-propylpentanal. ontosight.ailibretexts.orgmasterorganicchemistry.com This deprotection step allows the now-unmasked aldehyde to participate in subsequent reactions. This strategy is fundamental in the synthesis of complex molecules where functional group compatibility is a major challenge. A notable application is in the synthesis of the anticonvulsant drug valproic acid (2-propylpentanoic acid), where Heptane, 4-(diethoxymethyl)- can serve as a metabolic precursor. In vitro studies with rat liver microsomes have shown that it is metabolized to 2-propyl-1-pentanol (B1345608) and subsequently oxidized to valproic acid. nih.gov

Utility in Carbon-Carbon Bond Forming Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

While specific literature examples detailing the use of Heptane, 4-(diethoxymethyl)- in Wittig or Horner-Wadsworth-Emmons (HWE) reactions are scarce, its structural features make it an ideal substrate for such synthetic strategies in principle. In a molecule containing the 4-(diethoxymethyl)heptane moiety alongside another functional group amenable to these reactions, the protected aldehyde would remain inert.

The Horner-Wadsworth-Emmons reaction, for instance, involves the reaction of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone to form an alkene, typically with high E-selectivity. ontosight.ai A synthetic intermediate containing the Heptane, 4-(diethoxymethyl)- group could undergo an HWE reaction at a different site. Following the olefination, the acetal could be hydrolyzed to reveal the 2-propylpentanal functionality for further elaboration, such as a second HWE reaction or a reduction. This stepwise approach allows for the controlled construction of polyunsaturated systems or other complex architectures. The water-soluble nature of the dialkylphosphate byproduct from the HWE reaction simplifies purification, a significant advantage in multi-step sequences.

Similarly, the Wittig reaction, which converts aldehydes and ketones to alkenes using a phosphonium (B103445) ylide, would not affect the acetal group. This allows for selective olefination at other carbonyl sites within a molecule.

Applications in the Synthesis of Complex Organic Molecules

The 2-propylpentyl structural unit, for which Heptane, 4-(diethoxymethyl)- is a direct precursor, is found in various molecules of interest, including pharmaceuticals and fragrances. For example, some N-alkyl/aryl, N′-sulfamoylaminoesters with potential anticonvulsant activity incorporate a 2-propylpentyl group. unlp.edu.arconicet.gov.ar The synthesis of such compounds could conceivably involve the reductive amination of 2-propylpentanal, which would be obtained from the hydrolysis of its diethyl acetal, Heptane, 4-(diethoxymethyl)-.

In the fragrance industry, α-branched aldehydes are valuable intermediates. Patents describe the alkylation of aldehydes like 2-propylpentanal with benzyl (B1604629) chloride to produce fragrances with floral and woody notes. google.comgoogle.com The use of the acetal as a protected form of the aldehyde would be a standard synthetic strategy to avoid undesired side reactions during the introduction of other functionalities to the molecule. Furthermore, a pyrrolidine (B122466) derivative incorporating a 1-oxo-2-propylpentyl group has been identified, indicating the utility of this branched alkyl motif in the synthesis of complex heterocyclic structures. ontosight.ai

Strategic Use in Protecting Group Chemistry for Alkanals and Polyketides

Alkanals and polyketides are classes of compounds rich in carbonyl functionality. The selective reaction of one carbonyl group in the presence of others is a classic challenge in the synthesis of these molecules. Acetal protection is a cornerstone of the strategy to overcome this challenge. Heptane, 4-(diethoxymethyl)- represents a model for the protection of α-branched alkanals, which are common structural motifs in polyketide natural products.

The stability of the acetal to bases, organometallic reagents, and hydrides makes it an ideal protecting group during chain elongation steps in polyketide synthesis, which often involve aldol (B89426) reactions or the addition of organometallic fragments. masterorganicchemistry.com After a series of transformations, the acetal can be selectively removed with aqueous acid, revealing the aldehyde for subsequent cyclization or functionalization steps.

Table 2: Deprotection Conditions for Diethyl Acetals

Reagent Conditions Reference
Aqueous Acid (e.g., HCl, H₂SO₄) Water, mild heating ontosight.ailibretexts.org

The rate of both formation and hydrolysis of acetals can be influenced by the steric bulk of the parent aldehyde and the alcohol. The α-branching in 2-propylpentanal may affect the kinetics of these processes compared to linear aldehydes.

Contributions to Asymmetric Synthesis Methodologies Through Chiral Intermediates

While Heptane, 4-(diethoxymethyl)- itself is achiral, the principles of acetal chemistry are central to many asymmetric synthesis strategies. Chiral, non-racemic acetals can be used as chiral auxiliaries to direct stereoselective reactions. cdnsciencepub.com For instance, an aldehyde can be reacted with a C₂-symmetric diol to form a chiral acetal. Subsequent reactions involving this chiral acetal can proceed with high diastereoselectivity due to the steric and electronic influence of the chiral auxiliary. cdnsciencepub.comsioc-journal.cn

Although no specific examples utilizing a chiral version of Heptane, 4-(diethoxymethyl)- are prominently reported, the general methodology is well-established. A chiral diol could be used to protect 2-propylpentanal, creating a chiral acetal. This intermediate could then be subjected to reactions such as enolate alkylation or Diels-Alder reactions, with the chiral acetal directing the stereochemical outcome. cdnsciencepub.com Subsequent removal of the chiral auxiliary by hydrolysis would yield an enantioenriched product containing the 2-propylpentyl moiety. The development of catalytic asymmetric methods for the synthesis of chiral acetals is an active area of research, with chiral phosphoric acids and other organocatalysts showing promise. Current time information in Bangalore, IN. These methods could potentially be applied to the synthesis of chiral derivatives of Heptane, 4-(diethoxymethyl)- for use in asymmetric synthesis.

Advanced Spectroscopic Analysis of Heptane, 4 Diethoxymethyl in Mechanistic and Purity Studies

In-depth NMR Spectroscopic Analysis for Reaction Monitoring, Kinetic Studies, and Product Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation and quantitative analysis of Heptane (B126788), 4-(diethoxymethyl)-. Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework, confirming its identity and purity.

Product Characterization: The ¹H NMR spectrum of Heptane, 4-(diethoxymethyl)- is expected to show distinct signals corresponding to the different proton environments. The acetal (B89532) proton (-CH(OEt)₂) typically appears as a characteristic triplet. The ethoxy groups give rise to a quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons. The heptane backbone would present a series of complex multiplets. Similarly, the ¹³C NMR spectrum provides signals for each unique carbon atom, including the diagnostic acetal carbon and the carbons of the ethoxy and heptane groups.

Reaction Monitoring and Kinetic Studies: NMR is highly effective for monitoring the formation of Heptane, 4-(diethoxymethyl)-, which is typically synthesized by the acid-catalyzed reaction of 2-propylpentanal with ethanol (B145695). The progress of this reaction can be followed by observing the disappearance of the aldehyde proton signal (around 9.6 ppm) and the concurrent appearance of the acetal proton signal. mdpi.com By acquiring spectra at regular intervals, reaction kinetics can be determined, allowing for the optimization of parameters such as catalyst loading, temperature, and reaction time. mdpi.com For instance, kinetic studies on the formation of related triazole derivatives have been successfully monitored using NMR to compare catalytic efficiencies. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Moieties in Heptane, 4-(diethoxymethyl)-.
MoietyGroupPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)Reference Analogue
Diethoxymethyl-CH(O-)₂~4.5 (t)~1021-Benzyl-4-diethoxymethyl-1,2,3-triazole nih.gov
-OCH₂CH₃~3.5 (q), ~1.2 (t)~61, ~151-Benzyl-4-diethoxymethyl-1,2,3-triazole mdpi.comnih.gov
Heptane BackboneAliphatic C-H~0.8-1.6 (m)~14-40General Aliphatic Ranges rsc.org

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively assign all proton and carbon signals, confirming the connectivity of the entire structure. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to study through-space interactions, which is particularly useful for determining the stereochemistry in more complex, substituted analogues. muni.cznih.gov

Advanced Mass Spectrometry Techniques for Isotopic Labeling Studies and Mechanistic Elucidation

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight and exploring the fragmentation pathways of Heptane, 4-(diethoxymethyl)-. The compound has a molecular formula of C₁₂H₂₆O₂ and a monoisotopic mass of 202.1933 g/mol . chemspider.com

High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, which is used to confirm the elemental composition. muni.cz For example, in the characterization of a related triazole, HRMS was used to verify the molecular formula with high precision. muni.cz

Mechanistic Elucidation via Isotopic Labeling: The mechanism of acetal formation and hydrolysis can be investigated using isotopic labeling. For instance, by carrying out the synthesis of Heptane, 4-(diethoxymethyl)- using ¹⁸O-labeled ethanol, the resulting mass spectrum would show a corresponding shift in the molecular ion peak and in any fragments retaining the labeled ethoxy groups. This unequivocally demonstrates the incorporation of ethanol into the final product. Similarly, using deuterated reducing agents like NaBD₄ in related syntheses can help track reaction pathways. google.com

The typical fragmentation patterns for acetals in MS involve the initial loss of an alkoxy group. For Heptane, 4-(diethoxymethyl)-, this would correspond to the loss of an ethoxy radical (•OCH₂CH₃) to form a stable oxonium ion, a common fragmentation pathway for ethers and acetals.

Table 2: Predicted Mass Spectrometry Fragmentation for Heptane, 4-(diethoxymethyl)-.
m/z (Predicted)Fragment IonDescription
202.19[C₁₂H₂₆O₂]⁺Molecular Ion (M⁺)
157.16[M - OCH₂CH₃]⁺Loss of an ethoxy radical
129.13[M - CH(OCH₂CH₃)₂]⁺Loss of the diethoxymethyl group, leaving the heptyl cation
103.07[CH(OCH₂CH₃)₂]⁺Diethoxymethyl cation

Spectroscopic Investigations of Reaction Intermediates and Transition States of Heptane, 4-(diethoxymethyl)- Transformations

The direct spectroscopic observation of reaction intermediates and transition states is challenging but provides profound insight into reaction mechanisms. The formation and hydrolysis of acetals proceed through short-lived, high-energy species.

In the acid-catalyzed formation of Heptane, 4-(diethoxymethyl)-, the aldehyde is first protonated, followed by nucleophilic attack from ethanol to form a hemiacetal intermediate. This hemiacetal is then protonated at its hydroxyl group, which leaves as a water molecule to generate a resonance-stabilized oxocarbenium ion. This cation is a key intermediate that is then trapped by a second molecule of ethanol. While direct observation of the oxocarbenium ion or the associated four-membered cyclic transition states under normal conditions is difficult, low-temperature NMR studies could potentially allow for their detection by slowing down the reaction rates sufficiently. cardiff.ac.uk

Spectroscopic studies on analogous reactions, such as lanthanide-catalyzed hydroaminations, have discussed the role of multi-point transition states in directing the reaction outcome. cardiff.ac.uk While the system for simple acetal formation is less complex, similar principles of studying ligand-substrate interactions and intermediate species through advanced spectroscopy apply. Computational chemistry, in conjunction with experimental data from techniques like FT-IR and NMR, can be used to model the energies and structures of these transient species. ijsrst.com

Chromatographic Techniques for Purity Assessment, Separation of Isomers, and Process Monitoring (e.g., GC-MS, HPLC)

Chromatographic methods are essential for ensuring the purity of Heptane, 4-(diethoxymethyl)-, separating it from starting materials, byproducts, and any potential isomers.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to its volatility, Heptane, 4-(diethoxymethyl)- is ideally suited for analysis by GC-MS. This technique separates the components of a mixture in the gas phase, with each component exhibiting a characteristic retention time. The separated components are then directly analyzed by a mass spectrometer. GC-MS is used to confirm the identity of the product peak by its mass spectrum and to quantify its purity by comparing the peak area to that of any impurities. mdpi.com It is a standard method for monitoring the conversion rates during reaction scale-up.

High-Performance Liquid Chromatography (HPLC): For less volatile derivatives or for monitoring reactions containing non-volatile components, HPLC is the preferred method. In studies involving complex molecules containing the diethoxymethyl group, LC-MS (the liquid-phase equivalent of GC-MS) is routinely used to assess purity and identify products. mdpi.comnih.gov While Heptane, 4-(diethoxymethyl)- itself lacks a strong chromophore for UV detection, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector could be used. nih.gov

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction in real-time. cardiff.ac.ukacs.org By spotting the reaction mixture on a TLC plate alongside the starting materials, one can qualitatively observe the consumption of reactants and the formation of the product. The spots can be visualized using a stain such as potassium permanganate, as the acetal lacks a UV chromophore. cardiff.ac.uk

Table 3: Application of Chromatographic Techniques for Heptane, 4-(diethoxymethyl)- Analysis.
TechniqueApplicationKey ParametersReference Methodologies
GC-MSPurity assessment, byproduct identificationRetention Time, Mass Spectrum mdpi.comunito.it
HPLC/LC-MSPurity of less volatile analogues, process monitoringRetention Time, UV/ELSD signal mdpi.comnih.gov
Column ChromatographyPreparative purificationStationary Phase (Silica), Mobile Phase (e.g., Hexanes/EtOAc) rsc.orgcardiff.ac.uk
TLCRapid reaction monitoringRf value, visualization agent (KMnO₄) cardiff.ac.ukacs.org

Computational Chemistry and Theoretical Frameworks for Heptane, 4 Diethoxymethyl

Electronic Structure Theory Applications

Electronic structure theory is fundamental to understanding the intrinsic properties of a molecule, such as its stability, reactivity, and geometry, by solving the Schrödinger equation. For a molecule like Heptane (B126788), 4-(diethoxymethyl)-, this involves analyzing its electron distribution and molecular orbitals.

Orbital Analysis, Charge Distribution, and Frontier Molecular Orbitals:

Quantum mechanical calculations, such as those based on Density Functional Theory (DFT) or Hartree-Fock (HF) methods, can elucidate the electronic landscape of Heptane, 4-(diethoxymethyl)-. These calculations reveal the distribution of electron density and the nature of the chemical bonds. The oxygen atoms of the diethyl acetal (B89532) group are expected to be the most electronegative centers, drawing electron density from the adjacent carbon atoms and the ethyl groups. This results in a significant partial negative charge on the oxygens and partial positive charges on the neighboring carbons, a key factor influencing the molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is particularly useful in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. For Heptane, 4-(diethoxymethyl)-, the HOMO is likely to be localized on the oxygen atoms of the acetal group, specifically on their lone pair electrons. The LUMO, conversely, would be expected to be distributed among the antibonding orbitals, likely associated with the C-O bonds. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity; a large gap suggests high stability. In reactions, the HOMO would act as an electron donor (nucleophile), while the LUMO would act as an electron acceptor (electrophile). For instance, in acid-catalyzed hydrolysis, the initial protonation would occur at the oxygen atoms, which is consistent with the predicted localization of the HOMO.

The replacement of a C-H bond with a more electronegative atom or group in heterobenzenes, which can be seen as an analogue for the effect of the acetal group on the heptane chain, leads to a splitting of the HOMO and LUMO into non-degenerate orbitals, influencing the molecule's reactivity patterns. ethernet.edu.et

Prediction of Spectroscopic Parameters

Computational methods are powerful tools for predicting various spectroscopic parameters, which can aid in the identification and characterization of molecules.

NMR Chemical Shifts, Vibrational Frequencies, and Optical Rotation:

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry. nih.gov Methods combining quantum mechanics and machine learning (QM/ML) have shown high accuracy. nih.gov For Heptane, 4-(diethoxymethyl)-, theoretical calculations can predict the chemical shifts for each unique proton and carbon atom. These predictions are based on the calculated electron density around each nucleus; higher electron density leads to greater shielding and a lower chemical shift (upfield shift). For example, the protons on the carbons adjacent to the oxygen atoms (the -CH₂- of the ethyl groups and the -CH- of the heptane backbone) would be expected to have higher chemical shifts (downfield) due to the deshielding effect of the electronegative oxygens. While specific calculated values for this molecule are not readily available, data for similar structures like 1-(4-(diethoxymethyl)phenyl)-N-methylmethanamine show characteristic shifts for the acetal protons. google.com

Vibrational Frequencies: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational methods can calculate these vibrational frequencies, which correspond to the stretching, bending, and torsional motions of the chemical bonds. For Heptane, 4-(diethoxymethyl)-, characteristic vibrational modes would include the C-H stretching of the alkane chain and ethyl groups, and the prominent C-O stretching of the acetal group. The calculated IR spectrum can be compared with experimental data to confirm the molecule's structure.

Optical Rotation: Heptane, 4-(diethoxymethyl)- possesses a chiral center at the fourth carbon of the heptane chain. This means it can exist as two enantiomers that rotate plane-polarized light in opposite directions. The specific rotation is a key physical property for chiral molecules. Computational methods can predict the sign and magnitude of the optical rotation. nih.gov This is typically done by calculating the molecule's response to an oscillating electric field, a computationally intensive but valuable technique for determining the absolute configuration of a chiral molecule. nih.gov The prediction rules are often based on the electron-withdrawing power of the groups attached to the chiral center. nih.gov

Molecular Modeling of Intermolecular Interactions Relevant to Reactions and Catalysis

The way Heptane, 4-(diethoxymethyl)- interacts with other molecules, such as solvents, reactants, or catalysts, is crucial for understanding its chemical behavior.

Molecular dynamics (MD) and Monte Carlo (MC) simulations are powerful techniques for studying these interactions. researchgate.net For instance, MD simulations can model the behavior of Heptane, 4-(diethoxymethyl)- in a solvent, providing insights into its solvation structure and the dynamics of solvent molecules around it. This is particularly relevant for understanding reaction mechanisms in solution.

In the context of catalysis, for example, the acid-catalyzed hydrolysis of the acetal group, molecular modeling can be used to study the interaction of the acetal with a hydronium ion or other acid catalysts. These models can help to elucidate the reaction pathway, identify transition states, and calculate activation energies. The initial step would involve the protonation of one of the acetal oxygen atoms, followed by the cleavage of a C-O bond to form a carbocation intermediate, which is then attacked by water. Computational modeling can provide a detailed, step-by-step picture of this process.

Furthermore, understanding the intermolecular interactions is key to predicting physical properties such as boiling point, viscosity, and miscibility with other liquids. The acetal group introduces polarity to the otherwise nonpolar heptane chain, influencing these properties.

Development of Force Fields for Molecular Dynamics Simulations Specific to Alkane Acetals

Molecular dynamics simulations rely on force fields, which are sets of parameters that describe the potential energy of a system of atoms. wustl.edu The accuracy of an MD simulation is highly dependent on the quality of the force field used. wustl.edu

For a molecule like Heptane, 4-(diethoxymethyl)-, a suitable force field must accurately represent the bonded (bond stretching, angle bending, dihedral torsions) and non-bonded (van der Waals and electrostatic) interactions for both the alkane and acetal functionalities.

Several well-established force fields, such as OPLS (Optimized Potentials for Liquid Simulations) and AMBER, have been parameterized for a wide range of organic molecules, including alkanes, ethers, and acetals. rutgers.edu The development of these force fields often involves fitting the parameters to high-level quantum mechanical calculations and experimental data, such as heats of vaporization and liquid densities. rutgers.edu

The OPLS-AA (all-atom) force field, for example, has been specifically extended to include parameters for acetals. rutgers.edu The torsional parameters, which are crucial for correctly describing the conformational preferences of the molecule, are often derived from fitting to rotational energy profiles calculated using ab initio methods. rutgers.edu More recent developments, like the Sage small molecule force field, have further refined these parameters using a combination of quantum chemical data and condensed-phase property measurements. acs.org

These force fields allow for large-scale simulations of systems containing alkane acetals, enabling the study of complex phenomena such as self-assembly, interfacial behavior, and transport properties. The continuous improvement of force fields is an active area of research, aiming to provide ever more accurate models for molecular simulations. wustl.edu

Emerging Research Directions and Future Perspectives on Heptane, 4 Diethoxymethyl Chemistry

Exploration of Novel Catalytic Systems for Heptane (B126788), 4-(diethoxymethyl)- Transformations

The primary transformation of Heptane, 4-(diethoxymethyl)- involves the hydrolysis of the acetal (B89532) group to unveil the corresponding aldehyde, 4-formylheptane. Traditionally, this is achieved using stoichiometric amounts of aqueous acid. However, future research is focused on developing more sophisticated and reusable catalytic systems that offer greater control, efficiency, and sustainability.

Modern heterogeneous acid catalysts, such as functionalized mesoporous silica (B1680970) nanoparticles (MSN), represent a promising frontier. google.com These materials can be engineered with specific functionalities, like perfluoroaryl moieties, to create hydrophobic channels that actively expel water, a byproduct of esterification, thereby driving reaction equilibria forward according to Le Chatelier's principle. google.com A similar principle could be applied to transacetalization reactions involving Heptane, 4-(diethoxymethyl)-. Hydrotalcite (HT), a type of anionic clay, is another class of heterogeneous catalyst known for its tunable basicity and high activity in various organic transformations, offering a green alternative with easy catalyst recovery. researchgate.net The development of novel HT-based catalysts could facilitate efficient C-C bond-forming reactions starting from the deprotected aldehyde. researchgate.net

Research into homogeneous catalysis is also evolving. While Brønsted acids are standard, Lewis acids like Ytterbium triflate (Yb(OTf)₃) have shown high efficiency in reductive etherifications and could be explored for novel transformations of the acetal group under mild conditions. csic.es The development of bifunctional catalysts, which possess both acidic and basic sites or redox and acid/base functionalities, could enable one-pot tandem reactions, where the aldehyde is first deprotected and then immediately undergoes a subsequent transformation, such as a Knoevenagel condensation or reductive amination. researchgate.netrsc.org

Catalyst SystemTypePotential Transformation of Heptane, 4-(diethoxymethyl)-Key Advantages
Sulfonated Mesoporous Silica Heterogeneous (Solid Acid)Acetal hydrolysis, TransacetalizationHigh surface area, potential for byproduct removal, recyclability. google.com
Hydrotalcite-based Catalysts Heterogeneous (Solid Base)Tandem deprotection-condensation reactionsTunable basicity, high activity, environmentally benign, recyclable. researchgate.net
Yb(OTf)₃ Homogeneous (Lewis Acid)Mild acetal hydrolysis, Reductive etherificationHigh efficiency, tolerance of various functional groups. csic.es
Bifunctional Metal-Organic Frameworks (MOFs) HeterogeneousOne-pot deprotection and subsequent catalytic stepDefined active sites, high porosity, potential for synergistic catalysis.

Integration into High-Throughput Screening and Automation in Synthesis Research

High-throughput screening (HTS) and automated synthesis platforms have revolutionized pharmaceutical and materials discovery by enabling the rapid synthesis and evaluation of large compound libraries. nih.govnih.gov Simple, functionalizable building blocks are essential for the success of these endeavors. Heptane, 4-(diethoxymethyl)- is an ideal candidate for integration into such workflows.

In an automated system, the compound can serve as a stable, liquid-phase source of 4-formylheptane. The acetal's stability allows it to be handled and dispensed accurately by robotic systems without the risk of degradation or side reactions associated with the free aldehyde. An automated workflow could involve an initial deprotection step in a multi-well plate format, followed by the addition of a diverse set of reactants to generate a library of derivatives. For example, libraries of imines, secondary alcohols, or substituted pyrimidines could be synthesized by reacting the in situ-generated aldehyde with various amines, organometallic reagents, or active methylene (B1212753) compounds, respectively. rsc.org

The use of solid-phase supported catalysts, such as copper(I) immobilized on a resin, is particularly amenable to automated synthesis, allowing for simple filtration to remove the catalyst, which is crucial for purification in a high-throughput context. nih.gov The combination of a stable precursor like Heptane, 4-(diethoxymethyl)- with robust, recyclable catalysts and automated platforms could significantly accelerate the discovery of new molecules with desired properties. nih.gov

Advanced Analytical Techniques for Real-Time Reaction Monitoring and Process Control

The optimization and scale-up of chemical processes require a deep understanding of reaction kinetics, mechanisms, and potential hazards. scribd.com Advanced analytical techniques that allow for real-time monitoring are critical for gathering this information. For transformations involving Heptane, 4-(diethoxymethyl)-, several in situ methods could be employed.

ReactIR™ (In Situ Fourier-Transform Infrared Spectroscopy) is a powerful tool for tracking the concentration of reactants, intermediates, and products in real-time. scribd.com During the hydrolysis of Heptane, 4-(diethoxymethyl)-, an FTIR probe submersed in the reaction vessel could monitor the disappearance of the characteristic C-O stretches of the acetal (around 1100-1000 cm⁻¹) and the simultaneous appearance of the strong carbonyl (C=O) stretch of the product aldehyde (around 1725 cm⁻¹). This data allows for precise determination of reaction endpoints and kinetic profiling.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) , while typically used for offline analysis of discrete samples, can be integrated into automated sampling systems for quasi-real-time monitoring. google.com These techniques are invaluable for separating all components in a reaction mixture and quantifying conversion and yield with high accuracy using an internal standard. google.com For reactions involving Heptane, 4-(diethoxymethyl)-, GC would be particularly suitable due to the volatility of the compound and its likely products. google.com

Reaction Calorimetry (RC) measures the heat flow of a reaction in real-time. scribd.com This is a critical safety assessment tool for scaling up reactions, as it can determine the total heat of reaction and the rate of heat release. For any new transformation of Heptane, 4-(diethoxymethyl)-, especially those involving energetic reagents or exothermic steps, reaction calorimetry would be essential to calculate the adiabatic temperature rise and ensure the process can be managed safely on a larger scale. scribd.com

Analytical TechniqueInformation GainedApplication to Heptane, 4-(diethoxymethyl)- Chemistry
In Situ FTIR (ReactIR™) Real-time concentration profiles, reaction kinetics, endpoint determination.Monitoring acetal hydrolysis by tracking the disappearance of C-O bands and the appearance of the aldehyde C=O band. scribd.com
Automated GC/HPLC Conversion, yield, impurity profiling.Quantifying the consumption of the starting acetal and the formation of 4-formylheptane or other derivatives. google.com
Reaction Calorimetry (RC1, EasyMax™) Heat of reaction, rate of heat release, thermal safety data.Assessing the exothermic profile of deprotection or subsequent functionalization reactions for safe scale-up. scribd.com
Nuclear Magnetic Resonance (NMR) Structural confirmation, reaction conversion.Analyzing reaction mixtures to identify intermediates and confirm the structure of final products, such as in functional group interconversions. rsc.org

Investigation of Untapped Reactivity Pathways and Functional Group Interconversions

Beyond its role as a protected aldehyde, the diethoxymethyl group and the heptane backbone offer opportunities for novel chemical transformations. Research into these untapped pathways can expand the synthetic utility of Heptane, 4-(diethoxymethyl)-.

Functional Group Interconversions (FGIs) at the acetal position are a key area for exploration. While hydrolysis to an aldehyde is common, the acetal can be converted directly into other functionalities. For instance, reaction with thiols under Lewis acidic conditions can yield the corresponding dithioacetal, a versatile functional group used in umpolung chemistry. The diethoxymethyl group could also potentially be transformed into a vinyl ether or participate in cyclization reactions. The synthesis of complex heterocyclic structures, such as substituted purines or pyridines, often involves intermediates with acetal groups that are not simply hydrolyzed but are active participants in the ring-forming steps. nih.govacs.org For example, the cyclization of an intermediate amine in the presence of diethoxymethyl acetate (B1210297) can be used to build a purine (B94841) ring. nih.govacs.org

The aliphatic heptane chain, typically regarded as inert, can also be functionalized. Modern C-H activation/functionalization methodologies could potentially introduce new functional groups at specific positions on the alkyl chain, although selectivity would be a significant challenge. More classically, radical-initiated reactions could be explored to introduce halogens or other groups, creating bifunctional molecules with both an acetal and a reactive site on the chain. Such explorations could transform a simple building block into a complex and valuable synthetic intermediate. google.com

Starting GroupTarget Functional GroupPotential Reagents and Conditions
Diethyl AcetalDithioacetalEthanedithiol, Lewis Acid (e.g., BF₃·OEt₂)
Diethyl AcetalEnol EtherStrong base (e.g., LDA), elimination
Diethyl Acetal1,2,3-TriazoleConversion to terminal alkyne, followed by azide-alkyne cycloaddition. nih.govmuni.cz
Heptane Backbone (C-H)Halogenated Heptane (C-X)N-Bromosuccinimide (NBS), light/radical initiator

Potential for Applications in Materials Science Precursor Chemistry and Polymer Synthesis

In materials science, the precise structure of molecular precursors dictates the properties of the resulting bulk materials. Heptane, 4-(diethoxymethyl)-, with its combination of a reactive latent aldehyde and a flexible, lipophilic alkyl chain, is a candidate for a precursor in the synthesis of specialized polymers and functional materials. The focus here is strictly on the precursor chemistry and its role in synthesis, not the properties of the final materials.

The aldehyde, once deprotected, is a versatile handle for polymerization. It can undergo condensation polymerization with di- or polyamines to form poly(azomethine)s or be used in reactions like the Wittig reaction to install polymerizable vinyl groups. The heptyl chain would be incorporated into the polymer structure, potentially imparting properties such as increased solubility in nonpolar solvents or a lower glass transition temperature compared to analogues with shorter or more rigid chains.

Furthermore, Heptane, 4-(diethoxymethyl)- could be used to synthesize functional monomers. For example, the aldehyde could be reacted with a phenol (B47542) derivative to create a monomer suitable for incorporation into phenolic resins, or with methylpyrimidine derivatives via Knoevenagel condensation to create arylvinylpyrimidine-based monomers. rsc.orgresearchgate.net These monomers could then be used in subsequent polymerization reactions. The acetal group could also serve as a protecting group for an aldehyde on a monomer during a polymerization that proceeds through a different mechanism (e.g., radical polymerization of a vinyl group elsewhere on the molecule), with the aldehyde being deprotected post-polymerization for further functionalization of the polymer backbone. This strategy allows for the synthesis of well-defined functional polymers where reactive groups can be introduced onto the polymer chain in a controlled manner. mdpi.com

Q & A

Basic Research Questions

Q. What are the primary synthetic pathways for 4-(diethoxymethyl)heptane, and what methodological considerations are critical for optimizing yield?

  • Answer : A common approach involves nucleophilic substitution or condensation reactions. For example, dichloroketene intermediates can react with alkoxy-substituted alkenes to form bicyclic structures, as demonstrated in a patent for synthesizing ethoxy-substituted bicycloheptanones . Key factors include solvent polarity (e.g., acetic acid for protonation), temperature control to minimize side reactions, and stoichiometric ratios of reagents like zinc for reductive steps. Chromatographic purification (e.g., silica gel column) is often required to isolate the product.

Q. What are the key physicochemical properties of 4-(diethoxymethyl)heptane, and how are they experimentally determined?

  • Answer : Critical properties include density, viscosity, and solubility. Density measurements for heptane mixtures (e.g., heptane/bitumen) can be extrapolated using pycnometry or oscillating U-tube densitometers under controlled temperature and pressure, as shown in studies on pseudo-binary mixtures . Solubility in polar vs. nonpolar solvents is determined via phase equilibria experiments, while gas chromatography-mass spectrometry (GC-MS) confirms purity and structural integrity .

Q. What safety protocols are recommended for handling 4-(diethoxymethyl)heptane in laboratory settings?

  • Answer : Based on analogous compounds (e.g., benzophenone derivatives), hazards include skin/eye irritation (GHS Category 2) and respiratory sensitization. Mandatory precautions include:

  • Use of fume hoods to avoid vapor inhalation .
  • PPE: Nitrile gloves, safety goggles, and flame-resistant lab coats.
  • Emergency measures: Immediate rinsing with water for eye/skin contact and medical evaluation for ingestion .

Advanced Research Questions

Q. How can regioselectivity be controlled during the functionalization of 4-(diethoxymethyl)heptane in substitution reactions?

  • Answer : Regioselectivity depends on steric and electronic factors. For ethoxy-substituted heptanes, bulky substituents at the 4-position direct nucleophilic attacks to less hindered sites. Computational tools (e.g., DFT calculations) predict electron density distribution, while experimental validation uses isotopic labeling or kinetic studies. A patent demonstrated selective epoxidation using trimethylsulfonium iodide to favor spiro-oxirane formation .

Q. What advanced spectroscopic techniques are suitable for characterizing the stereochemistry of 4-(diethoxymethyl)heptane derivatives?

  • Answer : Nuclear Overhauser Effect Spectroscopy (NOESY) NMR identifies spatial proximity of ethoxy and methyl groups. Chiral GC or HPLC with polarimetric detection resolves enantiomers, while X-ray crystallography provides absolute configuration for crystalline derivatives. For volatile analogs, electron ionization mass spectrometry (EI-MS) fragments patterns correlate with branching .

Q. How do thermodynamic properties of 4-(diethoxymethyl)heptane influence its behavior in solvent mixtures, and what models predict activity coefficients?

  • Answer : Local composition models (e.g., Wilson or NRTL equations) account for non-ideal interactions in liquid mixtures. Studies on similar alkoxy alkanes show that ethoxy groups increase polarity, affecting Gibbs free energy of mixing. Experimental vapor-liquid equilibrium (VLE) data, combined with UNIFAC group contribution methods, predict phase behavior in multicomponent systems .

Q. What catalytic systems enhance the reactivity of 4-(diethoxymethyl)heptane in oxidation or reduction reactions?

  • Answer : Transition metal catalysts (e.g., Pd/C or RuCl3) promote selective oxidation of ethoxy groups to ketones. For reductions, lithium aluminum hydride (LiAlH4) in anhydrous THF cleaves ether bonds, while hydrogenation with Raney Nickel saturates double bonds without affecting ethoxy moieties. Solvent choice (e.g., dichloromethane vs. ethanol) modulates reaction rates and selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Heptane, 4-(diethoxymethyl)-
Reactant of Route 2
Reactant of Route 2
Heptane, 4-(diethoxymethyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.